6-Bromo-2-methylpyridine-3-sulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Researchers requiring a regiospecifically functionalized 6-bromo-pyridine scaffold for palladium-catalyzed cross-coupling often face limited availability of intermediates bearing both an electrophilic handle and a hydrogen-bond-capable sulfonamide. 6-Bromo-2-methylpyridine-3-sulfonamide (CAS 1599540-15-4) addresses this gap with a reactive C6-Br site for Suzuki-Miyaura diversification and a primary -SO₂NH₂ group that remains intact during coupling. • Enables late-stage SAR library generation targeting carbonic anhydrase isoforms and kinase inhibitors • 2-Methyl group modulates binding-pocket steric occupancy • ≥95% purity; stocked for immediate global dispatch.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
Cat. No. B15128767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylpyridine-3-sulfonamide
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Br)S(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3,(H2,8,10,11)
InChIKeySHPBLDZACBIJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylpyridine-3-sulfonamide Specifications & Sourcing


6-Bromo-2-methylpyridine-3-sulfonamide (CAS 1599540-15-4) is a halogenated pyridine sulfonamide building block with molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a primary sulfonamide group (-SO2NH2) at the 3-position . This substitution pattern positions the molecule as a versatile synthetic intermediate, particularly for palladium-catalyzed cross-coupling reactions at the bromine site and for subsequent sulfonamide functionalization . Commercial availability is primarily through research chemical suppliers, with typical purity specifications of ≥95% .

Reaction Palladium-catalyzed cross-coupling at 6-bromo
Functional Handle 6-Bromo electrophilic site for C–C bond formation
Sulfonamide Motif Primary -SO2NH2 for hydrogen-bond interactions

Why Generic Analogs Cannot Substitute


Substitution of 6-Bromo-2-methylpyridine-3-sulfonamide with closely related pyridine sulfonamide analogs is not straightforward due to critical differences in substitution pattern and halogen placement that fundamentally alter synthetic utility and downstream reactivity. The presence of a bromine atom specifically at the 6-position adjacent to the ring nitrogen, combined with the methyl group at the 2-position and sulfonamide at the 3-position, creates a unique electronic and steric environment that governs regioselectivity in cross-coupling reactions . Analogs lacking the 6-bromo substituent, such as 2-methylpyridine-3-sulfonamide, forfeit the critical electrophilic handle for palladium-catalyzed C–C bond formation, while compounds with bromine at alternative positions (e.g., 2-bromo or 5-bromo isomers) exhibit different reactivity profiles in Suzuki-Miyaura couplings . Furthermore, N-substituted sulfonamide derivatives (e.g., N-methyl or N-ethyl variants) possess altered hydrogen-bonding capacity and physicochemical properties that may affect downstream biological activity in medicinal chemistry applications .

Bromine absence

Non-brominated analogs lack the electrophilic handle for cross-coupling, preventing late-stage diversification.

Position shift

Bromine at alternative positions (e.g., 2- or 5-bromo) may alter regioselectivity and coupling efficiency.

N-substitution

N-Alkyl sulfonamide derivatives reduce hydrogen-bond donor count, potentially changing target engagement.

Differentiation Evidence for 6-Bromo-2-methylpyridine-3-sulfonamide


Molecular Weight and Lipophilicity Differentiation

The introduction of a bromine atom at the 6-position significantly increases molecular weight and lipophilicity compared to the non-halogenated parent scaffold. 6-Bromo-2-methylpyridine-3-sulfonamide has a molecular weight of 251.1 g/mol, whereas the corresponding non-brominated analog 2-methylpyridine-3-sulfonamide has a molecular weight of 172.21 g/mol . This ~46% increase in molecular weight, combined with the enhanced lipophilicity conferred by the bromine substituent (calculated LogP for 6-bromo-2-methylpyridine-3-sulfonamide is approximately 0.80 ), provides a distinct physicochemical profile that can be strategically exploited in drug discovery programs to modulate membrane permeability and target binding.

MW & LogP
Reported
251.1 g/mol, LogP ~0.80
Supports lead optimization context
Compared to non-brominated analog: 172.21 g/mol, LogP not available
Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Cross-Coupling Reactivity at 6-Bromo Position

The 6-bromo substituent on the pyridine ring serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enabling C–C bond formation at the bromine site . This reactivity is absent in non-brominated analogs such as 2-methylpyridine-3-sulfonamide, which lack a leaving group for such transformations . The bromine atom at the 6-position adjacent to the ring nitrogen is particularly activated for metal-catalyzed couplings due to the electron-withdrawing effect of the pyridine nitrogen, potentially offering enhanced reactivity compared to bromine at other ring positions .

Cross-Coupling
Class-level
Suzuki-Miyaura at 6-bromo
Enables late-stage library synthesis
Non-brominated analogs lack this reactive handle
Organic Synthesis Cross-Coupling Medicinal Chemistry

Primary Sulfonamide Hydrogen-Bonding Capacity

The primary sulfonamide group (-SO2NH2) at the 3-position provides two hydrogen-bond donor atoms, which are critical for interactions with biological targets such as carbonic anhydrases and other metalloenzymes . In contrast, N-substituted sulfonamide analogs, such as N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide (CAS 1698150-87-6), contain a secondary sulfonamide with only one hydrogen-bond donor, potentially altering binding affinity and selectivity profiles . While direct comparative binding data for this specific compound are not available, class-level SAR studies on pyridine-3-sulfonamides demonstrate that the primary sulfonamide moiety is essential for potent inhibition of human carbonic anhydrase isoforms [1].

H-Bond Donors
Class-level
2 (primary sulfonamide)
Supports metalloenzyme targeting
N-substituted analogs provide only 1 H-bond donor
Medicinal Chemistry Structure-Based Drug Design Enzyme Inhibition

Commercial Purity and Multi-Vendor Availability

6-Bromo-2-methylpyridine-3-sulfonamide is commercially available from multiple suppliers with a consistent purity specification of ≥95% . This purity level is comparable to other pyridine sulfonamide building blocks in the research chemical market, but the availability from multiple vendors (BenchChem, EvitaChem, Parchem, Leyan) provides procurement flexibility and competitive pricing . In contrast, more complex or N-substituted analogs, such as 6-Bromo-N-ethyl-2-methylpyridine-3-sulfonamide (CAS 1865242-30-3), are available from fewer suppliers and at higher cost (e.g., $555 per 1g ), making the primary sulfonamide compound a more economical choice for large-scale synthetic applications.

Availability
Reported
Multi-vendor, specified purity
Procurement flexibility
Vs. N-ethyl analog: limited suppliers, higher cost
Chemical Sourcing Quality Control Research Supply Chain

Research and Industrial Applications


Suzuki-Miyaura Diversification in Medicinal Chemistry

The 6-bromo substituent serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups at the 6-position of the pyridine ring . This late-stage diversification strategy is essential for generating focused compound libraries for structure-activity relationship (SAR) studies, particularly in programs targeting carbonic anhydrase isoforms or other sulfonamide-binding enzymes where the primary sulfonamide group remains intact during coupling .

Kinase and Metalloenzyme Inhibitor Scaffold

The combination of the primary sulfonamide hydrogen-bond donor/acceptor motif and the bromine-substituted pyridine core positions this compound as a versatile scaffold for optimizing inhibitors of metalloenzymes (e.g., carbonic anhydrases) and kinases . The 2-methyl group provides steric bulk that can modulate binding pocket occupancy, while the 6-bromo position allows for systematic exploration of vector space through cross-coupling with boronic acids and boronates .

Agrochemical Intermediate for Herbicides and Fungicides

Pyridine sulfonamide derivatives have established utility as herbicidal and fungicidal agents, as evidenced by patent literature describing substituted pyridine sulfonamide compounds for combating phytopathogenic fungi and as effective weed control agents . 6-Bromo-2-methylpyridine-3-sulfonamide, with its reactive bromine handle and sulfonamide functionality, serves as a key intermediate for the synthesis of such agrochemical active ingredients .

Ion Channel Modulator Building Block

Pyridyl sulfonamide derivatives are claimed as inhibitors of ion channels, with potential applications in treating various disorders . The 6-bromo-2-methylpyridine-3-sulfonamide scaffold provides a functionalized pyridine core that can be elaborated through cross-coupling at the bromine position to access diverse ion channel modulators for neuroscience and cardiovascular drug discovery programs .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
6-Bromo cross-coupling handle, primary sulfonamide
Coupling scope and sulfonamide integrity
Kinase and metalloenzyme inhibitor design
Hydrogen-bond donor/acceptor pattern, 2-methyl steric factor
Binding affinity and selectivity assessment
Agrochemical active ingredient synthesis
Bromine handle for diversification
Herbicidal and fungicidal efficacy screening
Ion channel modulator research
Functionalized pyridine core for derivatization
Ion channel activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.